Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate
CAS No.: 890092-79-2
Cat. No.: VC16406453
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890092-79-2 |
|---|---|
| Molecular Formula | C12H14N2O2S |
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | 2-methylpropyl 2-amino-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O2S/c1-7(2)6-16-11(15)8-3-4-9-10(5-8)17-12(13)14-9/h3-5,7H,6H2,1-2H3,(H2,13,14) |
| Standard InChI Key | LPVBAMUYNRVAGP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate is systematically named 2-methylpropyl 2-amino-1,3-benzothiazole-6-carboxylate under IUPAC nomenclature . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 890092-79-2 | |
| Molecular Formula | ||
| Molecular Weight | 250.32 g/mol | |
| SMILES | CC(C)COC(=O)C1=CC2=C(C=C1)N=C(S2)N | |
| InChI Key | LPVBAMUYNRVAGP-UHFFFAOYSA-N |
The compound’s planar benzothiazole core facilitates π-π stacking interactions, while the isobutyl ester enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.1 .
Synthesis and Derivative Chemistry
Synthetic Routes
The synthesis of isobutyl 2-amino-1,3-benzothiazole-6-carboxylate follows established benzothiazole esterification protocols :
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Benzothiazole Core Formation:
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Esterification:
Structural Modifications
Key derivatives and their synthetic variations include:
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Butyl Analog: Replacing isobutyl with n-butyl (CAS 134949-39-6) alters solubility without significantly affecting bioactivity.
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Nitrile Derivatives: Dehydration of the 2-amino group to a cyano moiety enhances bacterial gyrase inhibition (IC < 1 µM) .
Biological Activities and Mechanisms
Enzyme Inhibition
The benzothiazole scaffold disrupts bacterial topoisomerases via:
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Hydrogen Bonding: Between the 2-amino group and Asp81 of GyrB .
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Hydrophobic Interactions: Isobutyl ester binding to the ATPase domain .
Applications in Chemical Biology
Probe Development
Benzothiazole derivatives serve as:
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Fluorescent Tags: Conjugation to biomolecules via the carboxylate group .
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Enzyme Reporters: Real-time monitoring of gyrase activity in E. coli .
Drug Discovery
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Lead Optimization: Fragment-based screening identifies the 6-carboxylate as a vector for solubility enhancement.
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Combination Therapies: Synergy with β-lactams (FIC index 0.25).
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